Bis(trifluoromethyl) peroxide
Description
Historical Evolution of Bis(trifluoromethyl) peroxide Synthesis Research
The synthesis of this compound (BTP) was first reported by Frédéric Swarts. wikipedia.org Early methods for producing this fluorocarbon derivative yielded only trace amounts. wikipedia.org One such method involved the electrolysis of aqueous solutions containing the trifluoroacetate (B77799) ion. wikipedia.orggoogle.com BTP was also identified as a by-product during trifluoromethylation reactions conducted by Swarts. wikipedia.org The unique properties of BTP, particularly its utility as a radical initiator for polymerization reactions, spurred research into more economically viable and higher-yield synthesis routes. wikipedia.orggoogle.comdbpedia.org
A significant advancement came with the work of Porter and Cady, who developed a method based on the silver fluoride-catalyzed reaction of carbon monoxide with fluorine at approximately 180°C. google.com This approach achieved conversion rates of 20-30% at atmospheric pressure and up to 90% under elevated pressure in an autoclave. wikipedia.org However, these methods involved the use of hazardous elemental fluorine and required precise control over the stoichiometry of the reactants to maximize the yield of BTP. google.com
Later developments focused on improving safety and efficiency. A notable improvement involved the reaction of carbonyl fluoride (B91410) with chlorine trifluoride at temperatures ranging from 0 to 300°C. wikipedia.orggoogle.com This process offered higher yields of the peroxide while minimizing by-products. google.com Modern synthesis methods can be catalyzed to enhance peroxide formation at lower temperatures (0–100 °C) and suppress the formation of tetrafluoromethane as a by-product at higher temperatures (250–300 °C). The purification of BTP from the reaction mixture can be achieved through established procedures, such as scrubbing with water and dilute caustic solutions to remove impurities like chlorine and residual carbonyl fluoride, followed by drying. wikipedia.orggoogle.com
Table 1: Evolution of Synthesis Methods for this compound
| Method | Description | Reported Yield | Key Researchers/Patents |
| Electrolytic Fluorination | Electrolysis of solutions containing trifluoroacetate ions. google.com | Trace amounts wikipedia.orggoogle.com | Swarts google.com |
| Silver Fluoride-Catalyzed Reaction | Reaction of carbon monoxide with fluorine catalyzed by silver fluoride. google.com | 20-90% wikipedia.org | Porter and Cady wikipedia.orggoogle.com |
| Reaction of Carbonyl Fluoride and Chlorine Trifluoride | Reaction between carbonyl fluoride and chlorine trifluoride. wikipedia.org | High yields google.com | Ellingboe and McClelland (DuPont) google.com |
| Modern Catalytic Methods | Catalyzed reactions to enhance formation and suppress by-products. | Efficient yields fu-berlin.de | N/A |
Contemporary Significance in Advanced Fluorine Chemistry and Peroxide Research
This compound has emerged as a compound of significant interest in modern fluorine and peroxide chemistry due to its unique properties and applications. ontosight.ai Unlike many organic peroxides, BTP is a gas at standard conditions, non-explosive, and possesses good thermal stability. wikipedia.org These characteristics make it a valuable reagent in various chemical transformations. lookchem.com
A primary application of BTP is as a radical initiator for the polymerization of ethylenically unsaturated compounds, particularly fluoroolefin monomers. google.com It is effective over a broad temperature range (approximately 100°C to 250°C) and has the distinct advantage of not introducing reactive end groups into the polymer chain, which preserves the high stability associated with fluorocarbon polymers. google.com
In recent years, BTP has gained prominence as a practical and efficient trifluoromethoxylating reagent. fu-berlin.denih.gov It serves as a source of the trifluoromethoxy radical (•OCF₃), which is a crucial moiety in the development of pharmaceuticals and agrochemicals. fu-berlin.denih.gov The incorporation of the trifluoromethoxy group can enhance a molecule's potency, metabolic stability, and bioavailability. fu-berlin.de
Modern research has demonstrated that BTP can be activated under mild conditions using visible light photoredox catalysis or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis for the C-H trifluoromethoxylation of arenes and heteroarenes. fu-berlin.denih.govnih.govresearchgate.net These methods allow for the direct, single-step synthesis of valuable trifluoromethoxylated building blocks from simple aromatic feedstocks, which was previously challenging and costly. fu-berlin.denih.gov For instance, the TEMPO-catalyzed approach has enabled the one-step synthesis of (trifluoromethoxy)pyridines, compounds that formerly required multi-step synthetic routes. fu-berlin.denih.govnih.gov Furthermore, BTP has been employed in the catalyst-free trifluoromethoxylation of alkenyl substrates like silyl (B83357) enol ethers and allyl silanes at room temperature.
The accessibility of BTP from inexpensive bulk chemicals, combined with its high atom economy compared to other trifluoromethoxylating agents, positions it as a key reagent for the large-scale synthesis of fluorinated compounds. fu-berlin.denih.govresearchgate.net Its continued exploration is expected to open new avenues in the synthesis of complex, fluorine-containing molecules for a wide range of applications. lookchem.com
Table 2: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₂F₆O₂ wikipedia.org |
| Molar Mass | 170.011 g/mol wikipedia.org |
| Boiling Point | -37 °C wikipedia.org |
| Density | 1.588 g/cm³ wikipedia.org |
| Appearance | Gas at standard conditions wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
927-84-4 |
|---|---|
Molecular Formula |
C2F6O2 |
Molecular Weight |
170.01 g/mol |
IUPAC Name |
trifluoro(trifluoromethylperoxy)methane |
InChI |
InChI=1S/C2F6O2/c3-1(4,5)9-10-2(6,7)8 |
InChI Key |
BPXRXDJNYFWRDI-UHFFFAOYSA-N |
SMILES |
C(OOC(F)(F)F)(F)(F)F |
Canonical SMILES |
C(OOC(F)(F)F)(F)(F)F |
Other CAS No. |
927-84-4 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Bis Trifluoromethyl Peroxide
Development of Preparation Routes
The journey to find an efficient and economically viable synthesis for bis(trifluoromethyl) peroxide has led to the exploration of various chemical pathways over the years. Initial methods were often low-yielding or required challenging experimental conditions, paving the way for the development of more practical approaches.
Early Electrolytic and Catalytic Approaches
The first synthesis of this compound was achieved through an electrolytic reaction involving aqueous solutions containing the trifluoroacetate (B77799) ion (CF₃COO⁻). wikipedia.org This method, however, produced the desired peroxide only in trace amounts, rendering it impractical for significant production. wikipedia.org The compound was also identified as a byproduct in trifluoromethylation reactions conducted by Swarts. wikipedia.org
A more substantial advancement in the synthesis of this compound was made by Porter and Cady. Their approach was based on the silver fluoride-catalyzed reaction of carbon monoxide (CO) with elemental fluorine (F₂). This method represented a significant improvement, achieving conversion rates of 20-30% at atmospheric pressure. When conducted under elevated pressure in an autoclave, the yield could be increased to as high as 90%. wikipedia.org Despite the improved yields, this process involved the use of hazardous elemental fluorine and required precise control over the stoichiometry of the reactants to optimize the output of the desired peroxide.
Modernized Processes Utilizing Carbonyl Fluoride (B91410) and Halogen Fluorides
Present-day synthesis of this compound has largely shifted towards safer and more efficient methods. The most prominent of these involves the reaction of carbonyl fluoride (COF₂) with chlorine trifluoride (ClF₃). This process, conducted at temperatures ranging from 0 to 300 °C, has proven to be an improved route for preparing the peroxide, offering advantages such as higher yields, minimization of byproducts, and enhanced operational flexibility and safety. The reaction can be carried out in a closed vessel under the autogenous pressure of the reactants or in a continuous flow system at atmospheric pressure.
Another modern synthetic route involves the reaction of carbonyl fluoride with trifluoromethyl hypofluorite (B1221730) (CF₃OF). This method can be performed by pre-forming the reactants or by generating them in situ through the catalyzed reaction of carbon monoxide and fluorine.
| Synthetic Route | Reactants | Catalyst/Conditions | Reported Yield |
| Early Electrolytic | Trifluoroacetate Ion (in aqueous solution) | Electrolysis | Trace Amounts wikipedia.org |
| Porter and Cady | Carbon Monoxide, Fluorine | Silver Fluoride, ~180°C | 20-90% wikipedia.org |
| Modern Method | Carbonyl Fluoride, Chlorine Trifluoride | 0-300°C, Optional Fluoride Salt Catalyst | High Yields |
| Modern Method | Carbonyl Fluoride, Trifluoromethyl Hypofluorite | >200°C | Not specified |
Strategies for Purity Enhancement and Byproduct Minimization
The crude product from the synthesis of this compound, particularly from methods involving halogen fluorides, often contains highly reactive and hazardous impurities. Therefore, robust purification procedures are essential to isolate the pure compound.
A key step in the purification process is the deactivation of unreacted chlorine trifluoride and chlorine monofluoride. This is typically achieved by reacting the gaseous mixture with anhydrous calcium chloride. Following this deactivation, the gas stream is scrubbed with water and a dilute caustic solution to remove chlorine and any residual carbonyl fluoride. The final step involves drying the gas to yield essentially pure this compound.
In instances where reaction conditions lead to the formation of tetrafluoromethane (CF₄) as a byproduct, it can be effectively removed from the final product through ordinary fractional distillation. These multi-step purification strategies are critical for ensuring the quality and safety of the final product.
Table of Purification Steps and Targeted Impurities
| Purification Step | Reagent/Method | Impurities Removed |
|---|---|---|
| Deactivation | Anhydrous Calcium Chloride | Chlorine Trifluoride, Chlorine Monofluoride |
| Scrubbing | Water and Dilute Caustic Solution | Chlorine, Carbonyl Fluoride |
Mechanistic Studies of this compound Formation Pathways
The formation of this compound through the various synthetic routes is understood to proceed through radical intermediates. While detailed mechanistic studies for all pathways are not extensively documented in publicly available literature, the underlying principles can be inferred.
In the early electrolytic synthesis, the process likely involves the electrochemical oxidation of the trifluoroacetate ion. This oxidation would lead to the formation of a trifluoroacetoxy radical (CF₃COO•), which then undergoes decarboxylation to produce a trifluoromethyl radical (•CF₃). The subsequent combination of these trifluoromethyl radicals with oxygen or other radical species present could lead to the formation of the trifluoromethoxy radical (CF₃O•). The dimerization of two trifluoromethoxy radicals would then yield the final this compound product.
Proposed Electrolytic Formation Pathway:
Oxidation: CF₃COO⁻ → CF₃COO• + e⁻
Decarboxylation: CF₃COO• → •CF₃ + CO₂
Radical Combination/Oxygenation: •CF₃ + O₂ (or other oxygen source) → [Intermediate Steps] → CF₃O•
Dimerization: 2 CF₃O• → CF₃OOCF₃
Fundamental Reaction Pathways and Mechanisms of Bis Trifluoromethyl Peroxide
Homolytic Dissociation and Radical Chemistry
The initial and most critical step in the decomposition of bis(trifluoromethyl) peroxide is the homolytic dissociation of the relatively weak oxygen-oxygen (O-O) bond. This process generates two trifluoromethoxy radicals (•OCF3), which are key intermediates in the subsequent chemical transformations.
O-O Bond Scission Thermodynamics and Kinetics
The pyrolysis of this compound has been studied in the gas phase at temperatures ranging from 197 to 244 °C. cdnsciencepub.com The primary step in the thermal decomposition is the homolytic cleavage of the O-O bond:
CF3OOCF3 ⇄ 2CF3O• acs.org
The thermodynamics and kinetics of this bond scission have been the subject of several investigations. The bond dissociation energy (BDE) for the O-O bond in this compound has been determined through various methods, with values showing some variation. A very low-pressure pyrolysis study reported a BDE of 47.5 ± 0.5 kcal/mol at 298 K. researchgate.netacs.org Another study, utilizing kinetic and thermodynamic data, reported a BDE of 46.7 ± 0.8 kcal/mol. acs.org Earlier measurements had suggested a range of 40 to 50 kcal/mol. wayne.edu Computational studies have also been employed, with a CBS-APNO calculation yielding a BDE of 48.83 kcal/mol, which aligns well with recent pyrolysis data. wayne.eduscispace.com
The rate constant for the unimolecular fission of this compound into two trifluoromethoxy radicals has been determined. In a study where the CF3O• radicals were scavenged, the high-pressure limiting rate constant (k1∞) was found to follow the Arrhenius equation:
k1∞ (s⁻¹) = 10¹⁵.⁹±⁰.²³ exp(-46.2 ± 0.5 kcal/mol / RT) cdnsciencepub.com
This rate constant was observed to be pressure-insensitive under the experimental conditions, suggesting it represents the limiting high-pressure value. cdnsciencepub.com Fall-off from this high-pressure limit was calculated to begin only below 10 Torr. cdnsciencepub.com
Interactive Data Table: O-O Bond Dissociation Energy of this compound
| Method | Bond Dissociation Energy (kcal/mol) | Reference |
| Very Low-Pressure Pyrolysis | 47.5 ± 0.5 | researchgate.netacs.org |
| Kinetic and Thermodynamic Data | 46.7 ± 0.8 | acs.org |
| Early Measurements | 40 - 50 | wayne.edu |
| CBS-APNO Calculation | 48.83 | wayne.eduscispace.com |
Generation and Reactivity of Trifluoromethoxy Radicals (•OCF3)
The homolytic cleavage of the O-O bond in this compound directly yields trifluoromethoxy radicals (•OCF3). cdnsciencepub.comacs.org These radicals are highly reactive, electrophilic species that play a central role in subsequent reactions. nih.govrsc.org The trifluoromethoxy radical is of significant interest in organic chemistry due to its unique reactivity, which is complementary to that of the trifluoromethoxide anion (OCF3⁻). nih.govsci-hub.se
The reactivity of the •OCF3 radical is characterized by its strong oxidative power and high electrophilicity. rsc.org It readily reacts with a variety of organic molecules. nih.gov For instance, it can add to (hetero)arenes to form trifluoromethoxylated cyclohexadienyl radicals, which can then be oxidized and deprotonated to yield trifluoromethoxylated products. nih.govsci-hub.se The electrophilic nature of the •OCF3 radical makes it particularly reactive towards electron-rich substrates. nih.govrsc.org
The generation of •OCF3 radicals can also be achieved under milder conditions using visible-light photocatalysis with specific redox-active reagents, highlighting the controllability of its formation for synthetic applications. nih.govsci-hub.sensf.gov
Subsequent Radical Decomposition Pathways (e.g., to CF2O and F)
Following their formation, the trifluoromethoxy radicals can undergo further decomposition. A key decomposition pathway involves the unimolecular breakdown of the •OCF3 radical to produce carbonyl fluoride (B91410) (CF2O) and a fluorine atom (F):
•OCF3 ⇄ CF2O + F acs.org
•OCF3 + F ⇄ CF3OF acs.org
The activation energy for this association reaction has been determined to be 45.0 kcal/mol, leading to a bond dissociation energy for the O-F bond in CF3OF of 44.5 ± 0.8 kcal/mol at 298°K. acs.org
Thermal Decomposition Studies
The thermal decomposition of this compound has been extensively investigated, particularly in the gas phase. These studies have provided crucial insights into the reaction kinetics, product distributions, and the underlying reaction mechanisms.
Gas-Phase Pyrolysis Investigations and Product Characterization
CF3OOCF3 → CF3OF + CF2O acs.org
The primary products identified were trifluoromethyl hypofluorite (B1221730) (CF3OF) and carbonyl fluoride (CF2O). acs.org In some studies, particularly at higher conversions, trace amounts of tetrafluoromethane (CF4) have also been observed. acs.org
To isolate the initial O-O bond scission step, experiments have been performed using radical scavengers. cdnsciencepub.comresearchgate.net In one such study, fluorosulfate (B1228806) radicals (•SO3F), produced in situ from the thermal decomposition of their dimer (S2O6F2), were used to scavenge the •OCF3 radicals. cdnsciencepub.comresearchgate.net Under these "fully inhibited" conditions, the only product of the this compound pyrolysis was CF3OOSO2F, confirming that the initial step is indeed the formation of two •OCF3 radicals. cdnsciencepub.comresearchgate.net
Kinetics of Equilibrium Reactions with Decomposition Products
The thermal decomposition of this compound is not a simple, irreversible process. Instead, it involves a complex equilibrium with its decomposition products. acs.org The key equilibrium reactions are:
CF3OOCF3 ⇄ 2•OCF3 acs.org
•OCF3 ⇄ CF2O + F acs.org
•OCF3 + F ⇄ CF3OF acs.org
CF3OOCF3(g) ⇄ CF2O(g) + CF3OF(g) researchgate.net
The equilibrium constant for this reaction has been measured over a temperature range of 495 to 610 K. researchgate.net The standard enthalpy and entropy of this reaction at 298 K were determined to be 24.5 ± 0.7 kcal/mol and 38.5 ± 1.2 gibbs/mol, respectively. researchgate.net
Kinetic studies have revealed that the decomposition is self-inhibited by one of the products, carbonyl fluoride (COF2). acs.org Conversely, the reaction is accelerated by the addition of inert gases such as N2, CO2, and C2F6. acs.org The rate-determining step in the proposed mechanism under these conditions is the decomposition of the •OCF3 radical, with the concentration of these radicals being maintained by the equilibrium with this compound. acs.org
Interactive Data Table: Thermodynamic Data for the Equilibrium CF3OOCF3(g) ⇄ CF2O(g) + CF3OF(g) at 298 K
| Thermodynamic Quantity | Value | Unit | Reference |
| Standard Enthalpy of Reaction (ΔH°) | 24.5 ± 0.7 | kcal/mol | researchgate.net |
| Standard Entropy of Reaction (ΔS°) | 38.5 ± 1.2 | gibbs/mol | researchgate.net |
Photochemical Activation and Dissociation Processes
The photochemical behavior of this compound (BTMP) is characterized by its dissociation into trifluoromethoxy (CF3O) radicals upon absorption of photons. This process can be initiated through various methods, including infrared multiphoton dissociation (IRMPD) and laser-induced fluorescence (LIF) spectroscopy, which also serves as a powerful tool for studying the dissociation products.
Infrared multiphoton dissociation (IRMPD) is a technique used to induce molecular dissociation by the sequential absorption of multiple infrared photons. taylorandfrancis.com In the case of this compound, this process leads to the cleavage of the weak oxygen-oxygen bond, yielding two trifluoromethoxy (CF3O) radicals.
The dissociation of BTMP via IRMPD can be represented by the following reaction:
CF3OOCF3 + nhν → 2 CF3O•
Studies have investigated the multiple infrared photon dissociation of CF3O radicals generated from this compound. lookchem.com The dissociation process can be monitored by observing the infrared fluorescence of subsequent reaction products. lookchem.com For instance, the liberated fluorine atom from the dissociation of the CF3O radical can react with hydrogen iodide (HI) to form hydrogen fluoride (HF), which fluoresces in the infrared region. lookchem.com A simple rate equation model can be used to interpret the multiphoton excitation and dissociation of the CF3O species. lookchem.com The kinetics of the recombination reaction of the trifluoromethoxy radical with a fluorine atom to form trifluoromethyl hypofluorite (CF3OF) have also been examined by scavenging the fluorine atoms with added HI. lookchem.com
The efficiency of IRMPD is dependent on several factors, including the laser fluence and the absorption cross-section of the molecule at the laser wavelength. For larger molecules, IRMPD is a "slow heating" method, where the internal energy of the molecule gradually increases until it surpasses the dissociation threshold. nih.gov
Laser-induced fluorescence (LIF) is a highly sensitive spectroscopic method used to probe the quantum state distributions of molecular fragments produced in a dissociation event. hw.ac.uk In the context of this compound dissociation, LIF is employed to study the resulting trifluoromethoxy (CF3O) radicals.
The process involves exciting the CF3O radical from its ground electronic state to an excited electronic state using a tunable laser. hw.ac.uk The subsequent fluorescence back to the ground state is detected, and the intensity of this fluorescence is proportional to the population of the specific rotational-vibrational level being probed. hw.ac.uk
LIF studies have been instrumental in characterizing the electronic transitions of the CF3O radical. lookchem.com High-resolution spectra have confirmed that the CF3O radical possesses C3ν symmetry in both its ground and excited electronic states. lookchem.com The ground state is more accurately described as 2E3/2, indicating significant spin-orbit splitting due to unquenched electronic angular momentum. lookchem.com
Furthermore, LIF has been used to observe the laser-induced fluorescence spectra of C2 from the infrared multiphoton dissociation of this compound, providing insights into secondary dissociation pathways. acs.org
Complex Reaction Pathways in Fluorinated Peroxide Systems
The thermal and photochemical decomposition of this compound initiates a cascade of complex reactions, particularly in the presence of other species. The primary step in these reaction pathways is the homolytic cleavage of the O-O bond to produce two trifluoromethoxy (CF3O) radicals. cdnsciencepub.com
CF3OOCF3 → 2 CF3O•
The subsequent reactions of the CF3O radical are diverse and highly dependent on the reaction conditions and the presence of other reactants. For example, in the presence of nitric oxide (NO), the CF3O radical can react to form nitrosyl trifluoromethoxide (CF3ONO).
The pyrolysis of this compound has been studied in the gas phase at various temperatures and pressures. cdnsciencepub.com In a clean nickel reactor, the CF3O radicals produced from the initial split can be scavenged by SO3F radicals, which can be generated in situ from the thermal decomposition of their dimer, S2O6F2. cdnsciencepub.com Under these conditions, trifluoromethyl peroxyfluorosulfate (CF3OOSO2F) is the sole product observed. cdnsciencepub.com
The table below summarizes some of the key reactions and products in fluorinated peroxide systems involving this compound.
| Reactants | Products | Reaction Type |
| CF3OOCF3 | 2 CF3O• | Thermal/Photochemical Decomposition |
| CF3O• + SO3F• | CF3OOSO2F | Radical Scavenging |
| CF3O• + F• | CF3OF | Radical Recombination |
| CF3O• | Further Dissociation Products (e.g., C2) | Secondary Dissociation |
Spectroscopic Characterization and Structural Elucidation of Bis Trifluoromethyl Peroxide
Electron Diffraction for Gas-Phase Molecular Structure Determination
Gas-phase electron diffraction is a powerful technique for determining the precise geometrical parameters of molecules. umich.eduumich.edu Studies on bis(trifluoromethyl) peroxide have provided detailed information on its bond lengths, bond angles, and dihedral angles. umich.edu
Experimental Determination of Geometrical Parameters (Bond Lengths, Dihedral Angles)
Electron diffraction studies have yielded the following structural parameters for this compound. umich.edu The results are consistent with a molecule possessing C₂ molecular symmetry and local C₃ᵥ symmetry for the CF₃ groups. umich.edu
Table 2: Geometrical Parameters of this compound from Electron Diffraction
| Parameter | Value |
|---|---|
| r(O-O) Bond Length | 1.419 ± 0.020 Å |
| r(C-O) Bond Length | 1.399 ± 0.009 Å |
| r(C-F) Bond Length | 1.320 ± 0.003 Å |
| ∠(C-O-O) Bond Angle | 107.2 ± 1.2° |
| ∠(F-C-F) Bond Angle | 109.0 ± 0.5° |
| C-O-O-C Dihedral Angle | 123.3 ± 4.0° |
Data sourced from Marsden, C. J., et al. (1977). umich.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While vibrational and diffraction methods provide primary structural data, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool for confirming the structure and purity of this compound. ¹⁹F NMR is particularly useful for identifying the presence of the OCF₃ group, which typically shows a chemical shift in the range of -58 to -62 ppm. This confirms the chemical environment of the fluorine atoms and the integrity of the trifluoromethyl groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound (CF₃OOCF₃), this method provides valuable insights into its electronic structure and the energy required to promote electrons to higher energy orbitals.
The UV-Vis spectrum of gaseous this compound is characterized by a continuous absorption that begins around 200 nm and extends into the vacuum ultraviolet region. d-nb.info This absorption is attributed to the promotion of an electron from a non-bonding orbital on one of the oxygen atoms to an antibonding sigma orbital of the peroxide bond (n → σ* transition).
Detailed studies have recorded the gas-phase UV/Vis spectrum of this compound. researchgate.net The spectrum shows that the lowest energy electronic transition occurs below 200 nm. d-nb.info This is in contrast to bulkier perfluoro dialkyl peroxides, such as bis(nonafluoro-tert-butyl) peroxide and bis(undecafluoro-2-methyl-2-butyl) peroxide, which exhibit weaker, red-shifted transitions at 253 nm and 250 nm, respectively. d-nb.info The position of the absorption maximum for this compound indicates a relatively high energy requirement for its electronic excitation.
The photolysis of this compound using UV radiation leads to the homolytic cleavage of the oxygen-oxygen bond, generating two trifluoromethoxy radicals (CF₃O•). researchgate.net This process is fundamental to its application as a radical initiator. The energy absorbed during the n → σ* transition is sufficient to overcome the dissociation energy of the O-O bond.
Interactive Data Table: UV-Vis Absorption Data for this compound and Related Compounds
| Compound | λmax (nm) | Transition Type | Notes |
| This compound | < 200 | n → σ | Gas-phase spectrum. d-nb.info |
| Bis(nonafluoro-tert-butyl) peroxide | 253 | n → σ | Weaker, red-shifted transition compared to (CF₃O)₂. d-nb.info |
| Bis(undecafluoro-2-methyl-2-butyl) peroxide | 250 | n → σ* | Weaker, red-shifted transition compared to (CF₃O)₂. d-nb.info |
The study of the UV-Vis spectrum of this compound and its photolytic products, such as the trifluoromethoxy radical, provides crucial information for understanding its chemical reactivity and the dynamics of its decomposition pathways. researchgate.netacs.org
Computational and Theoretical Investigations of Bis Trifluoromethyl Peroxide
Quantum Chemical Approaches for Structure and Stability
Theoretical chemistry offers powerful tools to model the geometric and electronic structure of molecules like bis(trifluoromethyl) peroxide. Both ab initio and density functional theory methods have been applied to understand its conformational preferences and stability.
High-level ab initio calculations have been instrumental in determining the properties of peroxides. For this compound, methods such as Møller-Plesset perturbation theory (MP2) and complete basis set (CBS) models like CBS-QB3 have been employed to accurately calculate its characteristics, particularly bond dissociation enthalpies. ul.pt High-level computational methods, such as the G2 and G2(MP2) theories, have proven effective in predicting the bond dissociation enthalpies for a variety of peroxides, providing results often within chemical accuracy (approximately 2 kcal/mol). wayne.edu These methods build upon foundational Hartree-Fock (HF) calculations by incorporating electron correlation to achieve better agreement with experimental data. wayne.edu For instance, the CBS-QB3 method has been identified as particularly suitable for the accurate calculation of O–O bond dissociation enthalpies in peroxides. ul.pt Ab initio calculations have also been used to perform potential energy surface (PES) scans to optimize the molecular geometry of this compound. gaacademy.org
Density Functional Theory (DFT) has become a widely used tool for studying peroxides due to its balance of computational cost and accuracy. Various DFT calculations have been utilized to compute the bond dissociation energies (BDEs) for XO-OX compounds, where X can be CF₃. acs.org The hybrid functional B3LYP, for example, has been used in conjunction with ab initio methods to determine the O-O bond dissociation enthalpy in this compound. ul.pt DFT calculations have also been performed to optimize the molecular geometry of the compound. gaacademy.org Studies on other complex molecules containing trifluoromethyl groups have also employed the B3LYP method with basis sets like 6-311+G(d,p) to perform geometry optimization and calculate vibrational frequencies. mdpi.com
The accuracy of computational methods for peroxides, particularly for the weak O-O bond, is a critical area of study. Comparisons between different theoretical approaches have been conducted to assess their performance. For this compound, a comparison of MP2, the B3LYP functional, and the CBS-QB3 method revealed that CBS-QB3 is the most suitable for accurately calculating O–O bond dissociation enthalpies. ul.pt DFT calculations using the B3LYP functional, when extrapolated to an infinite basis set, showed a deviation of about 18 kJ mol⁻¹ below the experimental value for the O-O BDE in hydrogen peroxide, highlighting potential limitations. ul.pt A broader benchmark study validated a set of 64 DFT functional-basis set combinations against experimental BDE values for a database of 14 ROOH peroxides. chemrxiv.org This study found that while most functionals yielded mean absolute deviations around 5.0 kcal mol⁻¹, the ωB97 family of functionals was particularly effective at reproducing the correct order and relations among the experimental BDE values. chemrxiv.org
Theoretical Determination of Thermochemical Parameters
The oxygen-oxygen bond is the weakest link in this compound, and its bond dissociation enthalpy (BDE) is a key parameter related to its thermal stability and reactivity as a radical initiator. wikipedia.orgdbpedia.org Numerous studies have calculated this value, with some variation in the results. High-level CBS-QB3 calculations have led to a O–O BDE of 209.4 kJ mol⁻¹ (approximately 50.0 kcal mol⁻¹). ul.ptresearchgate.net This theoretical value is about 10 kJ mol⁻¹ higher than an experimental value of 198.7 ± 2.1 kJ mol⁻¹ determined by Reints et al. ul.ptresearchgate.net Another study involving very low-pressure pyrolysis derived an experimental BDE(O-O) at 298 K of 47.5 ± 0.5 kcal mol⁻¹ (198.7 ± 2.1 kJ mol⁻¹). acs.orgscispace.com Earlier kinetic studies reported values of 46.7 ± 0.8 kcal mol⁻¹ and 40.6 ± 5 kcal mol⁻¹ for the oxygen-oxygen bond. researchgate.net
Table 1: Calculated and Experimental O-O Bond Dissociation Enthalpies (BDE) for this compound
| Method | BDE (kcal/mol) | BDE (kJ/mol) | Reference |
|---|---|---|---|
| CBS-QB3 (Computational) | ~50.0 | 209.4 | ul.ptresearchgate.net |
| Very Low Pressure Pyrolysis (Experimental) | 47.5 ± 0.5 | 198.7 ± 2.1 | acs.orgscispace.com |
| Kinetic Study (Experimental) | 46.7 ± 0.8 | 195.4 ± 3.3 | researchgate.net |
The standard enthalpy of formation is a fundamental thermodynamic property. For this compound, a standard heat of formation of -360.2 ± 3 kcal mol⁻¹ has been reported based on the measurement of equilibrium constants for its decomposition reaction. researchgate.net Computational methodologies are frequently used to calculate heats of formation for energetic materials containing peroxide groups, often showing good correlation with experimental results. rsc.orgscispace.com
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CF₃OOCF₃ |
Mechanistic Modeling and Reaction Pathway Analysis
Computational chemistry provides indispensable tools for understanding the intricate reaction mechanisms of this compound (CF₃OOCF₃). Through advanced modeling techniques, researchers can map out the complex sequences of events that govern its reactivity, particularly its function as a source of trifluoromethoxy radicals (CF₃O•).
Elucidation of Radical Formation and Subsequent Reactions
The primary role of this compound in chemical synthesis is as a potent generator of the trifluoromethoxy radical. Computational studies have been instrumental in elucidating the mechanisms of this radical formation, which is centered on the cleavage of the peroxide (O-O) bond. Theoretical models have explored various activation methods that lead to this homolytic bond scission.
Key radical generation pathways that have been investigated computationally include:
Photocatalysis: In these systems, a photocatalyst absorbs light and enters an excited state. Mechanistic models support a process where the excited photocatalyst engages in a single electron transfer (SET) to the this compound molecule. This electron addition populates an anti-bonding orbital, leading to the rapid cleavage of the O-O bond and the formation of a trifluoromethoxy radical and a trifluoromethoxide anion. Density Functional Theory (DFT) calculations have been used to support the feasibility of these electron transfer steps and subsequent bond-breaking events. researchgate.netfu-berlin.de
TEMPO-Catalyzed Reactions: Computational studies also support mechanisms involving (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a redox catalyst. researchgate.net In these pathways, TEMPO can act as an electron shuttle to facilitate the cleavage of the peroxide bond under milder conditions, avoiding the need for light. DFT calculations help to rationalize the energetics of the catalytic cycle, supporting the proposed oxidative TEMPO•/TEMPO⁺ redox cycle. researchgate.net
Once the CF₃O• radical is formed, computational models are used to explore its subsequent reactions, such as hydrogen atom abstraction (HAT) from organic substrates or addition to unsaturated bonds, which are fundamental steps in C-H trifluoromethoxylation reactions. researchgate.netnih.govncl.ac.uk
Table 1: Computationally Investigated Radical Generation Pathways from this compound
| Activation Method | Proposed Key Step in Computational Models | Role of this compound |
| Visible Light Photocatalysis | Single Electron Transfer (SET) from excited photocatalyst to CF₃OOCF₃ | Electron Acceptor |
| TEMPO Catalysis | Redox-mediated cleavage via TEMPO•/TEMPO⁺ couple | Substrate for Redox Shuttle |
| Thermal Decomposition | Homolytic cleavage of the O-O bond | Radical Precursor |
Energy Profiles and Transition State Characterization
A cornerstone of mechanistic modeling is the calculation of the potential energy surface (PES) for a given reaction. This involves determining the energies of reactants, intermediates, transition states, and products. For reactions involving this compound, computational chemists use high-level ab initio and DFT methods to map out the energy profiles of its decomposition and subsequent radical reactions.
The characterization of transition states is particularly crucial. A transition state represents the highest energy point along a reaction coordinate (a first-order saddle point on the PES) and its structure and energy determine the activation barrier of the reaction. Computational methods are used to locate and verify these transient structures. For the unimolecular decomposition of this compound, the key energetic parameter is the O-O bond dissociation energy (BDE), which corresponds to the activation energy for radical formation.
Computational techniques, such as nudged elastic band (NEB) methods or eigenvector-following algorithms, are employed to locate the precise geometry of transition states for more complex bimolecular reactions, like the abstraction of a hydrogen atom by the CF₃O• radical. youtube.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products on the PES. nih.gov These calculations provide critical insights into the reaction kinetics and selectivity, explaining why certain reaction pathways are favored over others. For instance, DFT studies on the decomposition of related fluoroalkoxy radicals have shown that C-O bond scission can be a dominant pathway, with calculated barrier heights providing quantitative measures of reaction feasibility. nih.gov
Table 2: Calculated Structural Parameters of this compound Ground State from Theoretical-Experimental Combined Analysis
| Parameter | Value |
| Bond Lengths | |
| r(O-O) | 1.419 ± 0.020 Å |
| r(C-O) | 1.399 ± 0.009 Å |
| r(C-F) | 1.320 ± 0.003 Å |
| Bond Angles | |
| ∠(C-O-O) | 107.2 ± 1.2° |
| ∠(F-C-F) | 109.0 ± 0.5° |
| Dihedral Angle | |
| ∠(C-O-O-C) | 123.3 ± 14.0° |
| Data derived from electron diffraction studies combined with calculations from an approximate valence force field. umich.edu |
Predictive Spectroscopy through Computational Methods
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra from first principles, researchers can assign experimental features to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and electronic environment.
Simulation of Vibrational and Electronic Spectra
Vibrational Spectra: The infrared (IR) and Raman spectra of this compound can be predicted with high accuracy using quantum chemical calculations. gaacademy.org The standard approach involves first optimizing the molecular geometry at a chosen level of theory (e.g., DFT with a functional like B3LYP or ab initio methods like MP2). nih.gov Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). kfupm.edu.sadtic.mil
These computed frequencies correspond to the fundamental vibrational modes of the molecule, such as C-F stretches, C-O stretches, O-O stretches, and various bending and torsional modes. While calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies, empirical scaling factors can be applied to improve agreement with experimental data. ias.ac.innist.gov Such simulations are invaluable for assigning complex experimental spectra, especially for molecules with many vibrational modes.
Electronic Spectra: The electronic absorption spectrum (UV-Vis) of this compound can be simulated using methods that calculate the energies of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.net TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. arxiv.org For a peroxide, the lowest energy transitions often involve the excitation of an electron from a non-bonding orbital on an oxygen atom to the σ* anti-bonding orbital of the O-O bond (n → σ* transition), which can lead to photodissociation and radical formation.
Table 3: Calculated Rotational Constants for this compound from Ab Initio and DFT Calculations
| Constant | Main Isotopologue (¹²C) | ¹³C Isotopologue |
| A₀ (MHz) | 2806.6567(2) | 2806.8188(8) |
| B₀ (MHz) | 795.3253(2) | 792.0957(53) |
| C₀ (MHz) | 790.3212(2) | 787.1292(50) |
| These spectroscopic constants were fitted from experimentally measured pure rotational spectra, with the molecular geometry optimized using ab initio and DFT calculations. gaacademy.org |
Core-Level Binding Energy Shifts
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core electrons. These binding energies are highly sensitive to the local chemical environment of an atom, and shifts in these energies, known as core-level shifts (CLS), provide valuable information about oxidation states and bonding. researchgate.netosti.gov
First-principles calculations can accurately predict these core-level binding energies and their shifts. researchgate.net The most common and reliable method for this is the delta self-consistent field (ΔSCF) approach. arxiv.orgub.edu In this method, the core-level binding energy is calculated as the difference in the total energy between the final state (with a core hole in a specific atom) and the initial ground state.
For this compound, ΔSCF calculations could be used to predict the distinct 1s binding energies for the carbon, oxygen, and fluorine atoms. For example, the O 1s binding energy would be expected to be different from that in alcohols or ethers due to the unique electronic environment of the peroxide bond and the strong electron-withdrawing effect of the two CF₃ groups. Similarly, the C 1s and F 1s binding energies would reflect the highly electronegative environment within the trifluoromethyl groups. These theoretical predictions are essential for the accurate interpretation and deconvolution of experimental XPS spectra. ub.edu
Advanced Chemical Transformations and Applications of Bis Trifluoromethyl Peroxide
Role as a Radical Initiator in Polymer Science
Bis(trifluoromethyl) peroxide is a key initiator in the synthesis and modification of polymers, particularly under high-temperature conditions and for enhancing material properties through cross-linking.
This compound is uniquely suited as a radical initiator for polymerizing ethylenically unsaturated monomers at elevated temperatures, typically within a range of 100°C to 250°C. google.com Its notable thermal stability allows it to initiate polymerization effectively in this high-temperature regime where many other organic peroxides would decompose too rapidly or uncontrollably. google.com
A significant advantage of using BTP, especially in the polymerization of fluoroolefin monomers, is that it does not introduce reactive or unstable end groups into the resulting polymer chains. google.com This characteristic is crucial for producing fluorocarbon polymers that retain their inherent high stability. google.com Research has demonstrated its utility in producing high molecular weight polymers; for instance, it has been successfully used as an initiator for the polymerization of perfluorobutadiene, yielding a high molecular weight product with a significant yield. nasa.gov
In the polymer industry, this compound is employed as a curing or cross-linking agent to improve the final properties of polymeric materials. lookchem.com The process of cross-linking involves the formation of covalent bonds that link adjacent polymer chains, creating a robust three-dimensional network structure. lookchem.commdpi.com This structural modification leads to significant enhancements in the material's mechanical strength, thermal stability, and chemical resistance. lookchem.com
The mechanism of peroxide cross-linking begins with the thermal decomposition of the peroxide, which generates highly reactive free radicals. mdpi.com These radicals then abstract hydrogen atoms from the polymer backbone, creating macroradicals on the polymer chains. mdpi.com The subsequent combination of these macroradicals forms the cross-links. mdpi.com The extent of property enhancement is directly related to the degree of cross-linking, often measured by the gel content of the polymer. mdpi.com The formation of this reticulated network restricts polymer chain movement, which can lead to the formation of more imperfect crystals and a consequent reduction in melting temperature and enthalpy, while significantly boosting toughness and impact strength. mdpi.commdpi.com
Trifluoromethoxylation Reagent in Organic Synthesis
A primary application of this compound in modern organic synthesis is as an efficient source of the trifluoromethoxy (•OCF₃) radical. This has made it an invaluable reagent for the direct C-H trifluoromethoxylation of (hetero)arenes, a transformation of great interest in medicinal and agricultural chemistry. BTP serves as a practical and accessible source of •OCF₃ radicals, which can be activated under mild conditions using advanced catalytic methods.
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis for its atom economy. This compound has emerged as a key reagent in this area for introducing the OCF₃ group. While historically, the activation of BTP required harsh conditions like high temperatures or UVA light, recent methodologies have enabled its use under significantly milder conditions.
Visible light photoredox catalysis provides a mild and efficient pathway for generating •OCF₃ radicals from this compound. In this process, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with BTP to induce the cleavage of the peroxide bond. This method allows the trifluoromethoxylation of a variety of unactivated arenes and heteroarenes to proceed under gentle reaction conditions.
Research findings indicate that this photocatalytic approach can be successfully applied to a range of electron-poor and electron-neutral aromatic substrates, yielding the corresponding trifluoromethoxylated products in good yields.
Table 1: Examples of Photocatalytic C-H Trifluoromethoxylation of Arenes using BTP Reaction conditions and yields are based on published research findings.
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzene | (Trifluoromethoxy)benzene | 70 |
| Fluorobenzene | 1-Fluoro-4-(trifluoromethoxy)benzene | 65 |
| Chlorobenzene | 1-Chloro-4-(trifluoromethoxy)benzene | 58 |
| Trifluoromethylbenzene | 1-(Trifluoromethoxy)-3-(trifluoromethyl)benzene | 55 |
An alternative mild activation strategy for this compound involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst. TEMPO can act as a catalytic electron shuttle, facilitating the generation of the •OCF₃ radical from BTP under non-photochemical conditions. This methodology has proven effective for the trifluoromethoxylation of various arenes and is particularly noteworthy for enabling the direct, one-step synthesis of valuable trifluoromethoxylated pyridine (B92270) derivatives, which previously required multi-step synthetic routes.
The TEMPO-catalyzed reaction can often be performed under neat conditions, using the aromatic substrate itself as the solvent, which enhances the green credentials of the process. This method is effective for a range of electron-neutral and electron-poor aromatic compounds, providing moderate to good yields.
Table 2: Examples of TEMPO-Catalyzed C-H Trifluoromethoxylation of Arenes using BTP Reaction conditions and yields are based on published research findings.
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzene | (Trifluoromethoxy)benzene | 61 (neat) |
| Benzonitrile | 3-(Trifluoromethoxy)benzonitrile | 81 (neat) |
| Methyl Benzoate | Methyl 3-(trifluoromethoxy)benzoate | 45 (neat) |
| 1,3-Dichlorobenzene | 1,3-Dichloro-5-(trifluoromethoxy)benzene | 71 |
Catalyst-Free Trifluoromethoxylation Protocols
A significant advantage of using this compound for the trifluoromethoxylation of silyl (B83357) enol ethers and allyl silanes is the ability to perform these reactions under catalyst-free conditions. sfb1349.desfb1349.de Unlike many other radical trifluoromethoxylation methods that require photocatalysts, metal catalysts, or other initiators, these protocols operate effectively at ambient temperature without light or any other form of activation. consensus.appresearchgate.net This streamlined approach enhances the practical applicability of the method, particularly for large-scale synthesis, by simplifying the reaction setup and purification processes. researchgate.netresearchgate.net The reactions proceed smoothly without large excesses of the alkene substrate, further highlighting the efficiency and atom economy of this catalyst-free system. consensus.appresearchgate.net
Precursor for Trifluoromethyl-Containing Compounds in Materials Science
In the field of materials science, this compound serves as a valuable precursor for creating trifluoromethyl-containing compounds. lookchem.com These resulting materials often exhibit unique and desirable properties, such as high reactivity, stability, and selectivity. lookchem.com Fluorinated compounds are highly valued in the development of new materials for their distinct physical and chemical characteristics. ontosight.ai The ability of this compound to act as a radical initiator is particularly useful in the polymerization of ethylenically unsaturated monomers. wikipedia.orggoogle.com Its use in polymerization is advantageous because it does not introduce reactive end groups, which helps to maintain the high stability typically associated with fluorocarbon polymers.
Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation
The high reactivity of this compound enables it to function as a radical initiator for a variety of chemical reactions, facilitating the formation of both carbon-carbon and carbon-heteroatom bonds. lookchem.com This capability allows for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. lookchem.com The process generally involves the addition of the CF3O· radical, generated from the peroxide, to a carbon-carbon multiple bond. acs.org For instance, the reaction of bis(trifluoromethyl) trioxide, a related species, with alkenes like ethylene (B1197577) and tetrafluoroethylene (B6358150) results in products where new carbon-oxygen bonds are formed, demonstrating the utility of such reagents in creating C-O linkages. acs.org This reactivity is fundamental to its application in trifluoromethoxylation reactions, which are a specific class of carbon-heteroatom bond formations.
Analytical and Characterization Methodologies for Bis Trifluoromethyl Peroxide in Research
Gas Chromatographic Analysis for Reaction Monitoring and Product Quantification
Gas chromatography (GC) stands as a primary technique for the analysis of bis(trifluoromethyl) peroxide, owing to its gaseous nature and thermal stability. wikipedia.org It is extensively used for both qualitative and quantitative assessment in synthesis and reaction applications.
In the synthesis of BTMP, GC is indispensable for determining the purity of the final product and quantifying its yield. For instance, in a process involving the reaction of carbonyl fluoride (B91410) and chlorine trifluoride, GC analysis of the crude product revealed a composition of 88.8% this compound. google.com Similarly, analysis of a gaseous product mixture from another synthesis preparation indicated the presence of 72.6% this compound alongside 27.4% unreacted carbonyl fluoride. google.com This demonstrates the method's effectiveness in quantifying the components of a complex product stream.
Beyond synthesis, GC coupled with mass spectrometry (GC-MS) is a powerful tool for monitoring reactions where BTMP is used as a reagent. In C-H trifluoromethoxylation reactions of arenes, GC-MS analysis of the crude reaction mixtures is routinely performed to confirm the formation of the desired products and to verify the absence of potential side-products, such as bis(trifluoromethoxy) species. fu-berlin.de The ability to separate and identify all volatile components makes GC an essential tool for mechanistic studies and reaction optimization. hidenanalytical.comhzdr.de
Table 1: Examples of Gas Chromatographic Analysis in this compound Synthesis
| Synthesis Reactants | Analytical Purpose | Composition Determined by GC | Reference |
|---|---|---|---|
| Carbonyl fluoride, Chlorine trifluoride | Product Purity Assessment | 88.8% this compound | google.com |
| Carbonyl fluoride, Chlorine trifluoride | Gaseous Product Quantification | 72.6% this compound, 27.4% Carbonyl fluoride | google.com |
Advanced Spectroscopic Techniques for In Situ Monitoring (e.g., ¹⁹F NMR, FTIR)
In situ monitoring provides real-time insights into reaction kinetics and mechanisms. For reactions involving this compound, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are highly valuable techniques.
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally powerful technique for monitoring reactions involving fluorinated compounds like BTMP. The ¹⁹F nucleus has a high sensitivity and a wide chemical shift range, which makes the resulting spectra very sensitive to the local electronic environment of the fluorine atoms. nih.govresearchgate.net This sensitivity allows for the clear differentiation between the fluorine signals of the BTMP reactant and the various fluorinated products that may form during a reaction.
In the study of photomediated C-H trifluoromethoxylation, ¹⁹F NMR is the method of choice for determining product yields. nih.gov By incorporating an internal standard, such as α,α,α-trifluorotoluene (PhCF₃), researchers can accurately quantify the formation of trifluoromethoxylated products directly in the reaction mixture without the need for isolation. fu-berlin.denih.gov For example, the yields of trifluoromethoxylated derivatives of substrates like adamantane (B196018) and various aldehydes have been precisely determined using this in situ analytical method. researchgate.net This approach is critical for optimizing reaction conditions, such as catalyst loading and reagent stoichiometry. nih.gov
Table 2: Application of ¹⁹F NMR for Yield Determination in BTMP Reactions
| Substrate | Product Type | Yield Determined by ¹⁹F NMR | Reference |
|---|---|---|---|
| Adamantane | Secondary C-H Trifluoromethoxylation | 14% | researchgate.net |
| Adamantane | Tertiary C-H Trifluoromethoxylation | 17% | researchgate.net |
| Benzaldehyde | Trifluoromethyl Ester | 30% | nih.govresearchgate.net |
| Cyclohexanecarboxaldehyde | Trifluoromethyl Ester | 46% | researchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another key technique used to characterize this compound. The infrared absorption spectrum of gaseous BTMP has been thoroughly analyzed, and its fundamental vibration modes have been identified. unlp.edu.ar This foundational spectroscopic data is crucial, as the characteristic absorption bands of BTMP can be used to monitor its concentration during a reaction.
By monitoring the decrease in the intensity of a characteristic BTMP absorption band or the increase in a band corresponding to a product, FTIR can provide real-time kinetic data. The complex spectrum of BTMP, with multiple strong absorptions related to C-F and C-O stretching vibrations, provides several bands that could potentially be used for such in situ analysis. unlp.edu.arscispace.com
Table 3: Identified Fundamental Infrared Absorption Bands of Gaseous this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1284 | C-F Stretching | unlp.edu.ar |
| 1238 | C-F Stretching | unlp.edu.ar |
| 1175 | C-F Stretching | unlp.edu.ar |
| 952 | C-O Stretching | unlp.edu.ar |
| 768 | O-O Stretching | unlp.edu.ar |
| 621 | CF₃ Deformation | unlp.edu.ar |
Q & A
Q. What safety protocols are critical when handling BTMP in laboratory settings?
BTMP, as a peroxide-forming compound, requires stringent safety measures:
- Labeling : Record dates of receipt, opening, and discard, along with peroxide test results on the container label .
- Storage : Store in airtight, light-resistant containers in a cool, ventilated area. Test for peroxides every 3 months after opening .
- Testing : Use peroxide test strips (Method A) for routine monitoring or the iodide test (Method B) for expired chemicals. Test strips detect organic peroxides, while the iodide test identifies hyperperoxide groups .
Q. How can researchers safely test for peroxide formation in BTMP?
Two validated methods:
- Method A (Test Strips) : Suitable for fresh BTMP. Dip strips into the compound; color change indicates peroxide concentration (e.g., 0-25 ppm) .
- Method B (Iodide Test) : For expired BTMP. Add KI solution; a yellow-brown color (iodine release) confirms peroxides. Quantify via titration .
Advanced Research Questions
Q. How can BTMP be leveraged as a trifluoromethoxylation reagent in organic synthesis?
BTMP serves as a stable, scalable source of trifluoromethoxy (OCF₃) radicals. Key methodologies:
- Photocatalysis : Use [Ru(bpy)₃][PF₆]₂ under visible light (λ = 450 nm) to activate BTMP, enabling C–H trifluoromethoxylation of electron-deficient arenes (e.g., benzonitrile: 74% yield) .
- TEMPO Catalysis : Avoid light by using TEMPO as a redox mediator. Ideal for substrates sensitive to photodegradation .
Optimization : Adjust solvent (acetonitrile preferred), catalyst loading (2-5 mol%), and reaction time (6-24 hrs) .
Q. What mechanisms govern BTMP’s reactivity in radical trifluoromethoxylation?
- Photocatalytic Pathway : [Ru(bpy)₃]²⁺ absorbs light, undergoes metal-to-ligand charge transfer, and reduces BTMP via single-electron transfer (SET), generating OCF₃ radicals .
- TEMPO-Mediated Pathway : TEMPO oxidizes BTMP, forming OCF₃ radicals without light. This method avoids side reactions in UV-sensitive substrates .
Key Insight : The low-lying σ*(O–O) orbital in BTMP facilitates homolytic cleavage under mild conditions .
Q. How does substrate electronic and steric effects influence BTMP-mediated reactions?
- Electron-Withdrawing Groups (EWGs) : Enhance reactivity (e.g., –CN, –NO₂: 70-81% yields) by stabilizing transition states .
- Electron-Donating Groups (EDGs) : Reduce yields (e.g., –OMe: <20%) due to radical destabilization .
- Steric Effects : Ortho-substituted arenes show lower regioselectivity. Meta-substitution favors para trifluoromethoxylation .
Q. What analytical techniques are essential for characterizing BTMP and its reaction products?
- NMR Spectroscopy : ¹⁹F NMR identifies OCF₃ incorporation (δ = −58 to −62 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms product molecular ions (e.g., [M+H]+ for trifluoromethoxylated pyridines) .
- X-ray Crystallography : Resolves regioselectivity in crystalline products (e.g., para-substituted aryl-OCF₃ derivatives) .
Q. How can conflicting data on BTMP’s substrate scope be resolved?
Discrepancies in yields (e.g., benzonitrile: 74% vs. 60% in prior studies) arise from:
- Activation Method : Photocatalysis vs. thermal activation.
- Purity of BTMP : Commercial batches may contain stabilizers affecting reactivity.
Resolution : Standardize BTMP synthesis (e.g., from CO and F₂) and pre-purify via distillation .
Methodological Challenges and Solutions
Q. How to mitigate BTMP’s thermal instability during reactions?
- Low-Temperature Activation : Use photocatalysis (25-40°C) instead of thermal methods (>80°C) to prevent decomposition .
- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid radical quenching by oxygen .
Q. What strategies improve regioselectivity in heteroarene trifluoromethoxylation?
- Directing Groups : Install temporary –Bpin or –SiMe₃ groups to steer OCF₃ addition.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance para selectivity in pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
